molecular formula C8H12ClNS B2751196 (1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride CAS No. 2567496-35-7

(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride

Cat. No. B2751196
CAS RN: 2567496-35-7
M. Wt: 189.7
InChI Key: VKWGCJKREHGMIE-UHFFFAOYSA-N
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Description

(1-Thiophen-3-ylcyclopropyl)methanamine; hydrochloride, also known as TPCM, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. TPCM is a derivative of cyclopropylmethanamine and has a thiophene ring attached to it. This compound has shown promising results in various research studies, and its potential applications in the field of neuroscience are being explored.

Scientific Research Applications

Synthesis and Biological Activity

Thiophene derivatives have been synthesized and evaluated for their biological activities, including antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Another study focused on the metabolism and detectability of 2-Methiopropamine, a thiophene analogue of methamphetamine, highlighting its recreational use and the need for its inclusion in drug screening protocols (Jéssica Welter et al., 2013).

Material Science and Pharmaceutical Applications

Substituted thiophenes have shown a wide range of applications in material science and pharmaceuticals, displaying properties such as antibacterial, antifungal, and antiviral activities. They are also used in organic electronics, like thin-film transistors and solar cells (S. Nagaraju et al., 2018).

Photodynamic Therapy

The photophysical and photochemical properties of thiophene derivatives, such as α-Terthienyl, have been studied for their potential in photodynamic therapy. These compounds are characterized by moderate fluorescence quantum yields and the ability to generate singlet oxygen efficiently, making them suitable as Type II photodynamic agents (J. P. Reyftmann et al., 1985).

Analytical Chemistry

In analytical chemistry, thiophene derivatives have been characterized using various techniques such as GC-MS, LC-MS, and NMR spectroscopy. These studies provide insights into the synthesis, structure, and potential applications of these compounds in detecting and analyzing novel psychoactive substances (G. De Paoli et al., 2013).

properties

IUPAC Name

(1-thiophen-3-ylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-8(2-3-8)7-1-4-10-5-7;/h1,4-5H,2-3,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGCJKREHGMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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